![molecular formula C18H15FN2O3 B6518398 1-[(2-fluorophenyl)methyl]-4-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 891866-96-9](/img/structure/B6518398.png)
1-[(2-fluorophenyl)methyl]-4-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[(2-fluorophenyl)methyl]-4-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a useful research compound. Its molecular formula is C18H15FN2O3 and its molecular weight is 326.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.10667051 g/mol and the complexity rating of the compound is 503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-[(2-fluorophenyl)methyl]-4-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is an organic compound that has attracted attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a tetrahydropyrazine ring substituted with a fluorophenyl and a methoxyphenyl group. Its molecular formula is C17H18FN2O3 with a molecular weight of approximately 340.354 g/mol. The synthesis typically involves multi-step organic reactions including cyclization and substitution reactions to achieve high purity and yield.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains:
Bacterial Strain | MIC (µM) | Reference |
---|---|---|
Staphylococcus aureus | 12.4 | |
Escherichia coli | 16.4 | |
Klebsiella pneumoniae | 16.1 |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In studies involving various cancer cell lines, it demonstrated the ability to inhibit cell proliferation and induce apoptosis. Specifically, it was found to modulate signaling pathways related to cancer progression:
- Mechanism of Action : The compound appears to inhibit enzymes involved in cell cycle regulation and inflammation, potentially leading to reduced tumor growth and metastasis.
Case Studies
In a notable case study published in Molecules, researchers synthesized several derivatives of tetrahydropyrazine compounds and assessed their biological activities. The study concluded that certain modifications to the core structure significantly enhanced anti-inflammatory and anticancer activities compared to standard treatments like curcumin .
Another study highlighted the potential of these compounds as antifibrotic agents, showing efficacy in liver fibrosis assays by inhibiting hepatic stellate cell activation at concentrations as low as 10 µM .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory processes.
- Signaling Pathway Modulation : It alters pathways associated with cell proliferation and survival.
Comparative Analysis
When compared to similar compounds, such as those with different halogen substitutions or functional groups (e.g., chlorine instead of fluorine), this compound shows unique biological profiles that warrant further investigation into structure-activity relationships (SAR).
Compound | Substituent | Activity |
---|---|---|
1-[(2-chlorophenyl)methyl]-4-(4-methoxyphenyl)... | Chlorine | Different reactivity and activity |
1-[(2-fluorophenyl)methyl]-4-(4-hydroxyphenyl)... | Hydroxyl | Altered properties |
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-4-(4-methoxyphenyl)pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-24-15-8-6-14(7-9-15)21-11-10-20(17(22)18(21)23)12-13-4-2-3-5-16(13)19/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVAIDTNWRGYLHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.